

In Vivo Efficacy of BMS-906024 in Xenograft Models: A Technical Overview

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Compound of Interest

Compound Name: BMS-1233

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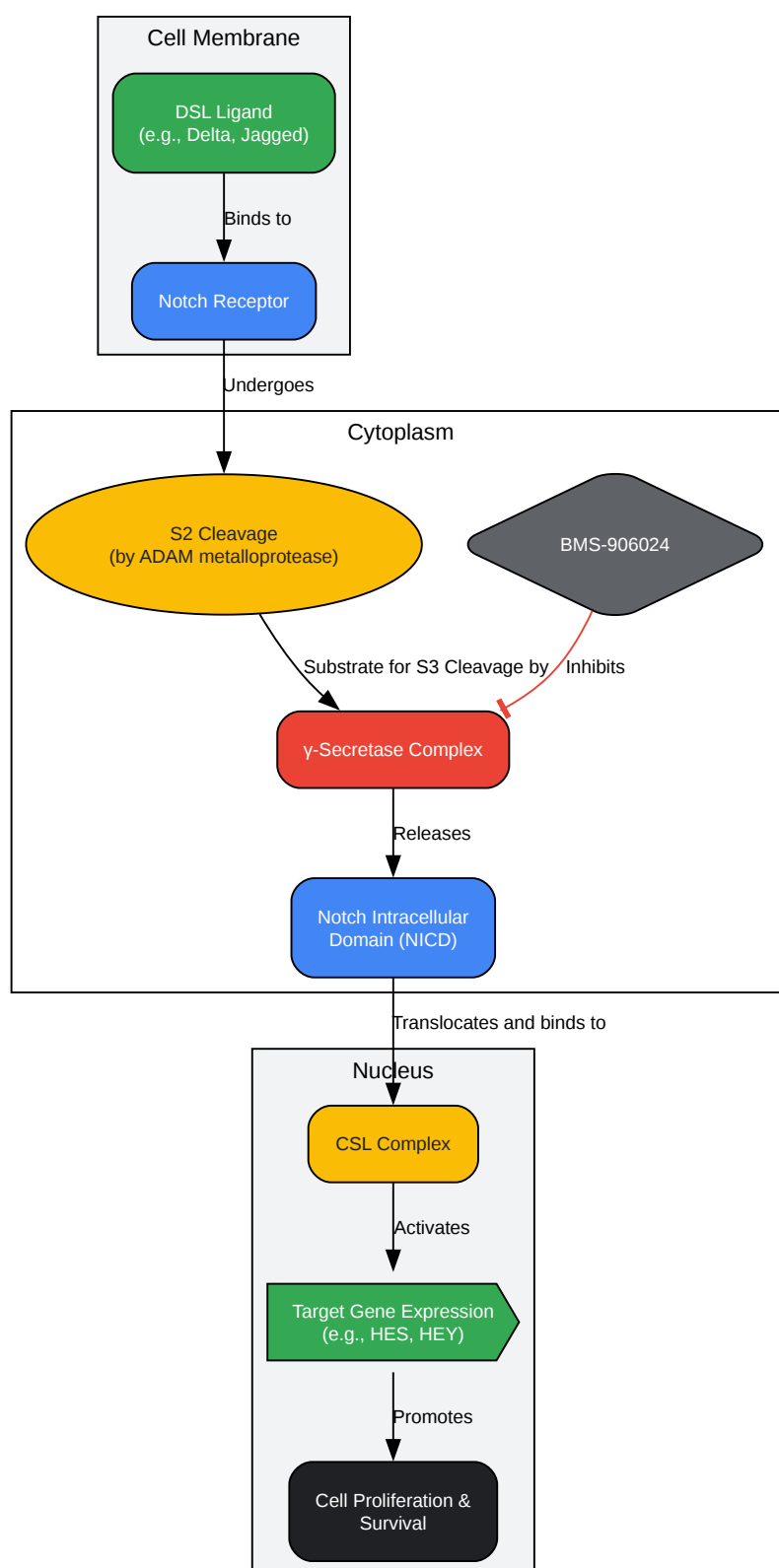
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of BMS-906024, a potent, orally bioavailable pan-Notch inhibitor, in various xenograft models. The data presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

Introduction to BMS-906024 and its Mechanism of Action

BMS-906024 is a small molecule inhibitor of γ -secretase, an enzyme essential for the activation of Notch receptors.^{[1][2]} The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the pathogenesis of numerous cancers, including leukemia and solid tumors.^[1] By inhibiting γ -secretase, BMS-906024 prevents the cleavage and subsequent activation of all four Notch receptors (Notch1, -2, -3, and -4), leading to a shutdown of downstream signaling.^[1] This mechanism of action has demonstrated broad anti-neoplastic activity in preclinical models.^[3]

Signaling Pathway of Notch Inhibition by BMS-906024



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Caption: Mechanism of action of BMS-906024 in the Notch signaling pathway.

In Vivo Efficacy of BMS-906024 in Xenograft Models

BMS-906024 has demonstrated significant anti-tumor activity in a variety of xenograft models, both as a single agent and in combination with other chemotherapeutic agents. The following tables summarize the key findings from these preclinical studies.

Table 1: Single-Agent Efficacy of BMS-906024 in Xenograft Models

Xenograft Model	Cancer Type	Animal Model	Dosing Regimen	Efficacy Endpoint	Outcome	Reference
TALL-1	T-cell Acute Lymphoblastic Leukemia	Mice	1 mg/kg/day, p.o. (10 days on, 2 days off, 5 days on)	Log Cell Kill	>1	[1]
MDA-MB-468	Triple-Negative Breast Cancer	N/A	N/A	Tumor Growth Inhibition	Dose-dependent	[1]

Table 2: Combination Therapy Efficacy of BMS-906024 in Xenograft Models

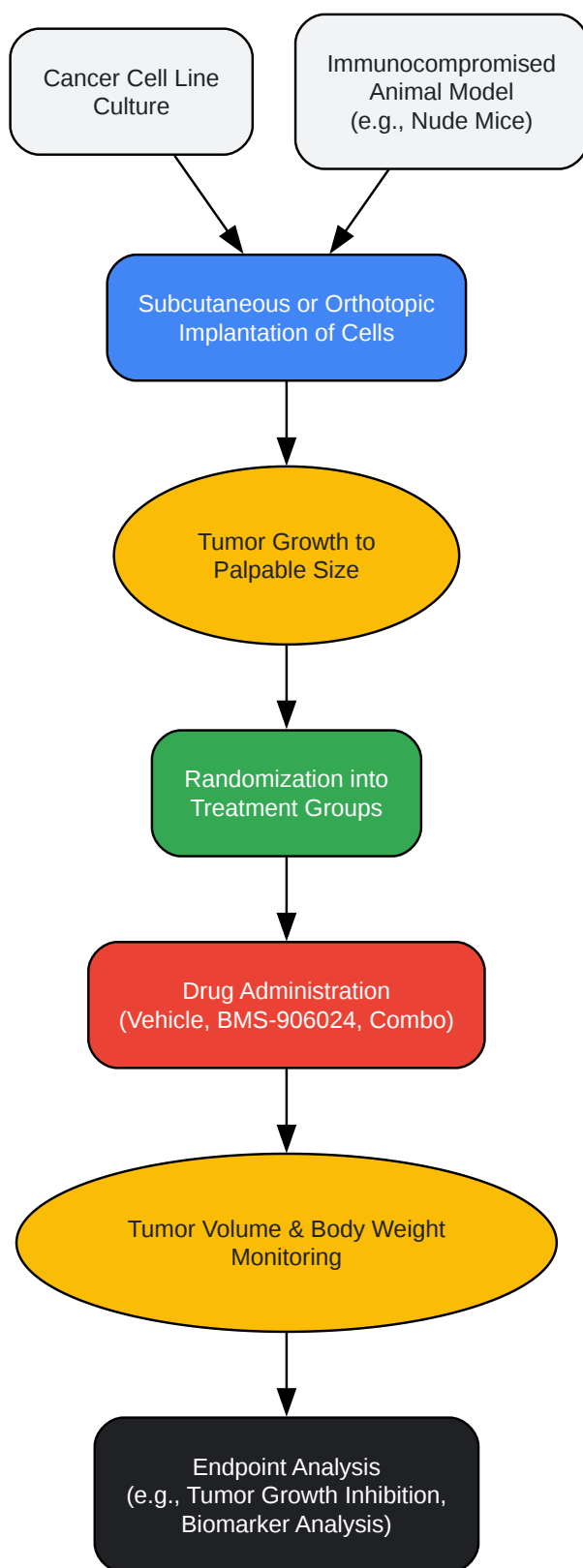
Xenograft Model	Cancer Type	Animal Model	Combination Agent	Dosing Regimen	Efficacy Endpoint	Outcome	Reference
NSCLC Cell Line-Derived	Non-Small Cell Lung Cancer	Mice	Paclitaxel	BMS-906024: 8.5 mg/kg, p.o. (Days 1-4/week for 3 weeks); Paclitaxel : 36 mg/kg	Tumor Growth Inhibition	Significantly enhanced	[3]
Patient-Derived	Lung Adenocarcinoma	Mice	Paclitaxel	N/A	Tumor Growth Inhibition	Enhanced antitumor activity	[4]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo xenograft studies cited in this guide.

General Xenograft Model Establishment

A standardized workflow is typically followed for establishing and utilizing xenograft models for efficacy studies.



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